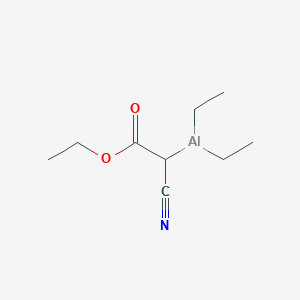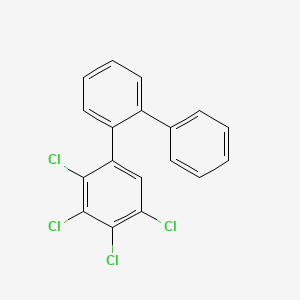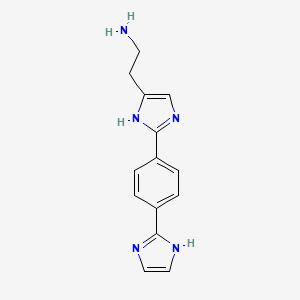
2-(2-(4-(1h-Imidazol-2-yl)phenyl)-3h-imidazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound characterized by the presence of two imidazole rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is crucial for the biological activity of these compounds. This compound is part of a broader class of chemicals synthesized for various biological evaluations and possesses unique structures that allow for diverse chemical reactions and properties.
Preparation Methods
The synthesis of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves multi-step procedures. One common method includes cyclocondensation, Mannich reactions, and nucleophilic addition. For instance, a synthesis process might involve diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine using a catalyst in ethanol. Industrial production methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might produce more saturated compounds.
Scientific Research Applications
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antitumor, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole rings allow it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine can be compared with other similar compounds, such as:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: This compound has a similar imidazole structure but differs in the substitution pattern on the phenyl ring.
4-(Imidazol-1-yl)phenol: This compound contains an imidazole ring attached to a phenol group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its dual imidazole rings, which provide a versatile platform for various chemical modifications and biological interactions.
Properties
CAS No. |
106927-13-3 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C14H15N5/c15-6-5-12-9-18-14(19-12)11-3-1-10(2-4-11)13-16-7-8-17-13/h1-4,7-9H,5-6,15H2,(H,16,17)(H,18,19) |
InChI Key |
GDTPUMRIWDGBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C3=NC=C(N3)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
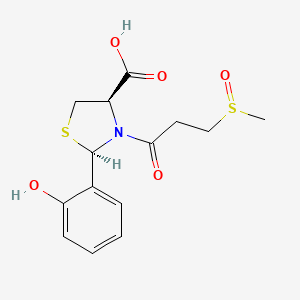


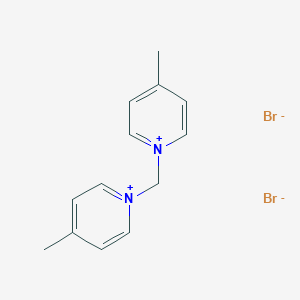
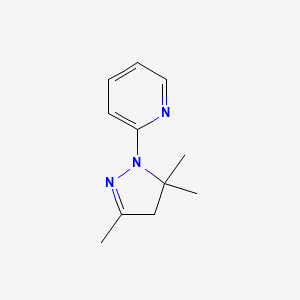
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
